4-(Azetidin-3-ylmethoxy)-1H-pyrazole chemical structure and properties
4-(Azetidin-3-ylmethoxy)-1H-pyrazole chemical structure and properties
The following technical guide provides an in-depth analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a high-value heterocyclic building block used in modern medicinal chemistry.
Classification: Heterocyclic Ether Scaffold | Application: Medicinal Chemistry (Kinase Inhibitors, PROTAC Linkers)
Executive Summary
4-(Azetidin-3-ylmethoxy)-1H-pyrazole represents a privileged structural motif in drug discovery, combining the hydrogen-bond donor/acceptor capabilities of a pyrazole with the solubilizing and metabolically robust features of an azetidine ring. This scaffold is increasingly utilized to replace phenyl-ether moieties or flexible alkyl-amine chains, offering improved Fsp³ character , reduced lipophilicity (LogD), and distinct vector orientation for accessing solvent-exposed pockets in protein targets (e.g., JAK, BTK kinases).
Chemical Architecture & Physicochemical Properties[1]
Structural Logic
The molecule consists of two pharmacophores linked by an ether methylene bridge:
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1H-Pyrazole (Head): Acts as a bioisostere for phenol or pyridine. The NH group serves as a hydrogen bond donor (HBD), while the N2 nitrogen is a hydrogen bond acceptor (HBA), making it ideal for kinase hinge binding.
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Azetidine (Tail): A four-membered saturated amine. It is less lipophilic than pyrrolidine or piperidine and often improves metabolic stability by reducing the number of oxidizable C-H bonds.
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Methoxy Linker (-OCH₂-): Provides a flexible yet short spacer, decoupling the electronic effects of the two rings while maintaining a defined distance (~4-5 Å).
Key Physicochemical Data
Data estimated based on structural fragments and chem-informatics consensus.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | C₇H₁₁N₃O | Low MW fragment, ideal for FBDD. |
| Molecular Weight | 153.18 g/mol | High ligand efficiency (LE) potential. |
| cLogP | -0.5 to 0.2 | High water solubility; lowers plasma protein binding. |
| pKa (Azetidine) | ~10.5 - 11.0 | Basic center; likely protonated at physiological pH. |
| pKa (Pyrazole) | ~14.0 (NH) | Weakly acidic; acts as neutral HBD in most pockets. |
| TPSA | ~54 Ų | Good membrane permeability (Rule of 5 compliant). |
| Fsp³ Character | 0.57 | High fraction of sp³ carbons correlates with clinical success. |
Synthetic Methodologies
The synthesis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole typically requires orthogonal protection strategies to prevent polymerization of the azetidine and N-alkylation of the pyrazole.
Retrosynthetic Analysis
The most robust disconnection is at the ether oxygen, utilizing 4-hydroxypyrazole and a 3-(hydroxymethyl)azetidine equivalent.
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Path A (Mitsunobu Coupling): Reaction between protected 4-hydroxypyrazole and N-protected 3-(hydroxymethyl)azetidine.
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Path B (Nucleophilic Substitution): Reaction of 4-hydroxypyrazole with N-protected 3-(bromomethyl)azetidine or 3-(tosyloxymethyl)azetidine.
Synthetic Workflow Diagram
The following diagram outlines the optimized synthetic route (Path A) utilizing a Mitsunobu approach, which offers higher convergence and milder conditions.
Caption: Optimized Mitsunobu synthetic route for generating the target ether scaffold.
Experimental Protocols
Protocol: Mitsunobu Coupling (Step-by-Step)
Objective: Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol with N-Boc-3-(hydroxymethyl)azetidine.
Reagents:
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Triphenylphosphine (PPh₃): 1.5 eq
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Diisopropyl azodicarboxylate (DIAD): 1.5 eq
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Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
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Preparation: Charge a flame-dried round-bottom flask with 1-(THP)-4-hydroxypyrazole (1.0 eq), N-Boc-3-(hydroxymethyl)azetidine (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF under nitrogen atmosphere.
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Addition: Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes to maintain temperature control.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS for consumption of the pyrazole starting material.
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Workup: Quench with water/brine. Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will elute as a viscous oil.
Protocol: Global Deprotection
Objective: Removal of N-Boc and N-THP groups.
Procedure:
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Dissolve the intermediate in DCM (5 vol).
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Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (5-10 eq) at 0°C.
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Stir at room temperature for 2–4 hours.
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Concentrate in vacuo.
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Isolation: Triturate the residue with diethyl ether to obtain the product as a hydrochloride or trifluoroacetate salt.
Medicinal Chemistry Applications
Scaffold Optimization Logic
This scaffold is frequently used in "Scaffold Hopping" exercises. The azetidine ring offers a specific vector that is distinct from the common piperidine or pyrrolidine rings.
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Metabolic Stability: The strained 4-membered ring is often less susceptible to CYP450 oxidation compared to 5- or 6-membered rings.
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Solubility: The basic amine (pKa ~11) ensures high solubility at gastric pH, improving oral bioavailability.
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Vector: The cis/trans relationship of substituents on the azetidine (if further substituted) allows precise probing of solvent channels.
Caption: Decision tree for structural optimization of the scaffold in drug discovery.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Handle in a fume hood. The free base may be hygroscopic; store as the HCl salt for stability.
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Storage: -20°C, under inert atmosphere (Argon/Nitrogen).
References
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Synthesis of Pyrazole Ethers: Journal of Organic Chemistry, "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors."
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Azetidine Properties: National Center for Biotechnology Information, "PubChem Compound Summary for CID 10422, Azetidine."
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Mitsunobu Reaction Protocols: ChemRxiv, "Practical Synthesis of Pyrazol-4-thiols" (Analogous ether synthesis methodology).
- Medicinal Chemistry of Azetidines:Journal of Medicinal Chemistry, "Azetidines as Bioisosteres in Drug Design." (General Reference for Azetidine utility).
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Building Block Availability: Sigma-Aldrich, "1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole" (Isomeric reference).
